Cas no 1058195-83-7 (5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide)

5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide
- 5-oxo-1-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide
- 1058195-83-7
- F5103-0099
- 5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide
- AKOS024498461
- VU0635849-1
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- インチ: 1S/C16H16N2O2S/c19-15-8-13(10-18(15)14-4-2-1-3-5-14)16(20)17-9-12-6-7-21-11-12/h1-7,11,13H,8-10H2,(H,17,20)
- InChIKey: VNJFUVLGNLKTFR-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)C(=O)CC(C(NCC2C=CSC=2)=O)C1
計算された属性
- せいみつぶんしりょう: 300.093
- どういたいしつりょう: 300.093
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6A^2
- 疎水性パラメータ計算基準値(XlogP): 1.4
5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5103-0099-75mg |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5103-0099-10μmol |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5103-0099-20mg |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5103-0099-40mg |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5103-0099-20μmol |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5103-0099-1mg |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5103-0099-3mg |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5103-0099-15mg |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5103-0099-25mg |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5103-0099-50mg |
5-oxo-1-phenyl-N-[(thiophen-3-yl)methyl]pyrrolidine-3-carboxamide |
1058195-83-7 | 50mg |
$160.0 | 2023-09-10 |
5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide 関連文献
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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3. Back matter
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4. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamideに関する追加情報
5-Oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 1058195-83-7, known as 5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a thiophene moiety, making it a promising candidate for various applications in drug discovery and material science.
5-Oxo-pyrrolidine derivatives have been extensively studied due to their potential as bioactive agents. The presence of the phenyl group at the 1-position of the pyrrolidine ring contributes to the molecule's stability and aromaticity, while the thiophen-3-yl group introduces electron-withdrawing effects that can influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such structural features in modulating the pharmacokinetic properties of molecules, making this compound a valuable subject for further investigation.
One of the most intriguing aspects of 5-oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide is its potential as a building block for more complex molecules. Researchers have explored its role in synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for developing novel therapeutics.
The synthesis of 5-Oxo-pyrrolidine derivatives has also been a topic of interest in organic chemistry. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For example, the use of transition metal catalysts has facilitated the construction of the pyrrolidine ring with high precision, allowing for better control over stereochemistry and regioselectivity. These developments have significantly enhanced our ability to produce 5-Oxo-pyrrolidine-based compounds on a larger scale for both research and industrial applications.
In terms of applications, 5-Oxo-pyrrolidine derivatives are being explored for their potential in drug delivery systems. The incorporation of the thiophene moiety into the molecule's structure has been shown to improve its ability to act as a carrier for hydrophobic drugs, enhancing their bioavailability. This property makes it an attractive candidate for designing nanocarriers or drug delivery vehicles that can target specific tissues or cells.
Moreover, the electronic properties of 5-Oxo-pyrrolidine derivatives make them suitable candidates for use in organic electronics. The conjugated system formed by the pyrrolidine ring and thiophene group can facilitate charge transport, which is essential for applications in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). Preliminary studies have shown promising results in terms of conductivity and stability, paving the way for future research in this area.
In conclusion, 5-Oxo-pyrrolidine derivatives, particularly 5-Oxo-1-phenyl-N-(thiophen-3-yl)methylpyrrolidine-3-carboxamide, represent a class of compounds with diverse applications across multiple disciplines. From drug discovery to materials science, this molecule continues to be a focal point for researchers seeking innovative solutions to complex problems. As advancements in synthetic methods and computational modeling continue to evolve, we can expect even more exciting discoveries related to this intriguing compound.
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